![molecular formula C10H20N2O4 B12842055 tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with an aminooxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3S)-3-[(tosyloxy)methyl]morpholine-4-carboxylate
- tert-Butyl (3S)-3-[(hydroxy)methyl]morpholine-4-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Eigenschaften
Molekularformel |
C10H20N2O4 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
HNARTQJDDHFVLK-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CON |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


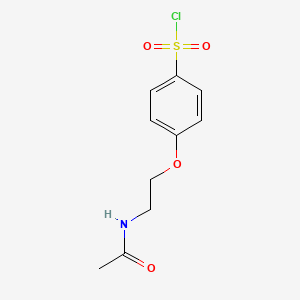
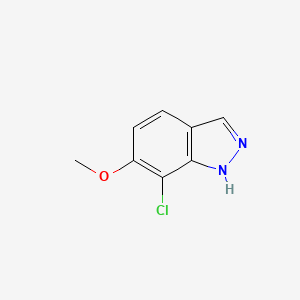


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
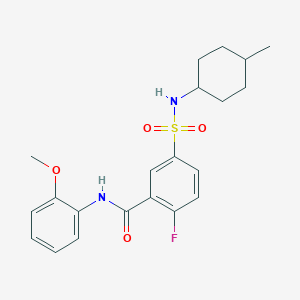
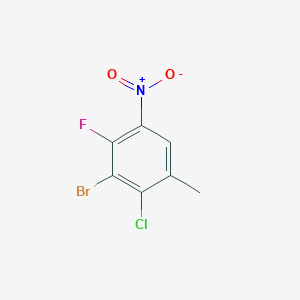
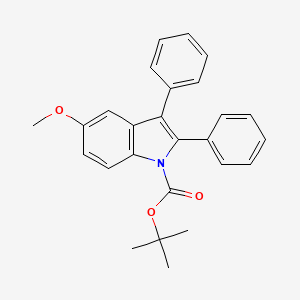

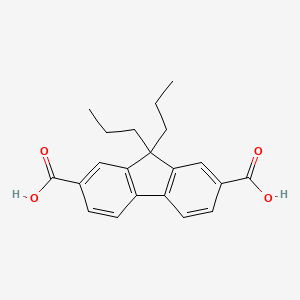
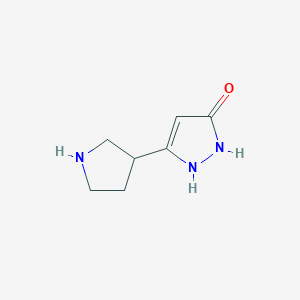
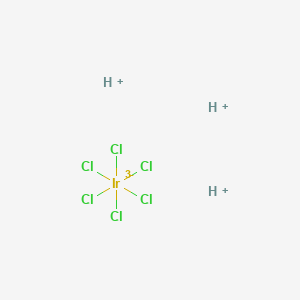
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

